molecular formula C9H11ClN4O3 B8505560 N-(2-(6-chloro-3-nitropyridin-2-ylamino)ethyl)acetamide

N-(2-(6-chloro-3-nitropyridin-2-ylamino)ethyl)acetamide

Cat. No.: B8505560
M. Wt: 258.66 g/mol
InChI Key: TULKLHQHDLMLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-chloro-3-nitropyridin-2-ylamino)ethyl)acetamide is a useful research compound. Its molecular formula is C9H11ClN4O3 and its molecular weight is 258.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11ClN4O3

Molecular Weight

258.66 g/mol

IUPAC Name

N-[2-[(6-chloro-3-nitropyridin-2-yl)amino]ethyl]acetamide

InChI

InChI=1S/C9H11ClN4O3/c1-6(15)11-4-5-12-9-7(14(16)17)2-3-8(10)13-9/h2-3H,4-5H2,1H3,(H,11,15)(H,12,13)

InChI Key

TULKLHQHDLMLKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC1=C(C=CC(=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3.0 g (15.5 mmol) 2,6-dichloro-3-nitropyridine in 50 mL of THF at −78° C. under Ar atmosphere was added 2.7 mL (15.5 mmol) of N,N-diisopropylethylamine followed by 1.6 mL (15.5 mmol) of N-acetylethylenediamine. The mixture was stirred at −78° C. for 30 min, allowed to warm to room temperature, and stirred for 72 hours. The solvent was removed in vacuo and the residue was purified by flash chromatography eluting with MeOH/dichloromethane gradient (1→10%) to provide N-(2-(6-chloro-3-nitropyridin-2-ylamino)ethyl)acetamide as pale yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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